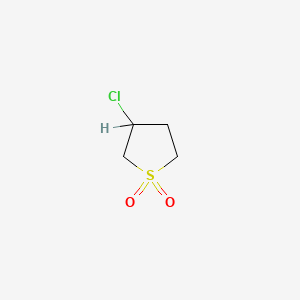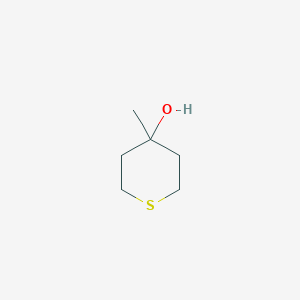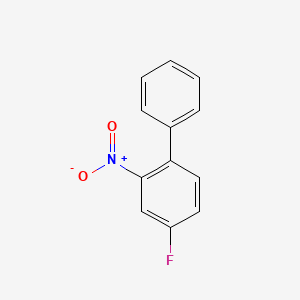
4-Fluoro-2-nitro-1,1'-biphenyl
Overview
Description
4-Fluoro-2-nitro-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a nitro group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and a phosphine ligand, typically in a solvent like dioxane . The reaction conditions often require refluxing to ensure complete conversion.
Industrial Production Methods: Industrial production of 4-Fluoro-2-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group, while the biphenyl structure can undergo oxidation to form quinones.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Biphenyls: Formed by nucleophilic substitution of the fluorine atom.
Scientific Research Applications
4-Fluoro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The nitro group can activate the benzene ring towards electrophilic substitution reactions, facilitating the formation of new bonds.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new derivatives.
Reduction: The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
- 2-Fluoro-4-nitro-1,1’-biphenyl
- 4-Fluoro-4’-nitro-1,1’-biphenyl
- 2-Bromo-4-nitro-1,1’-biphenyl
Comparison: 4-Fluoro-2-nitro-1,1’-biphenyl is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHEAGMVRSASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464037 | |
| Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390-06-7 | |
| Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
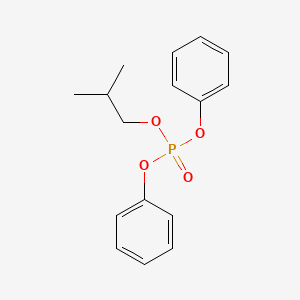
![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)
![7-Methylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B3052084.png)
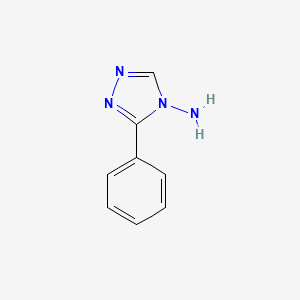


![ethyl N-(4-amino-1-benzhydryltriazolo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B3052088.png)
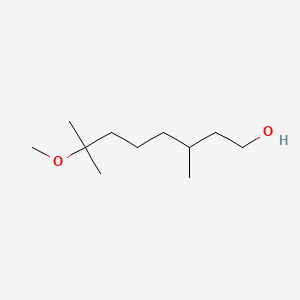
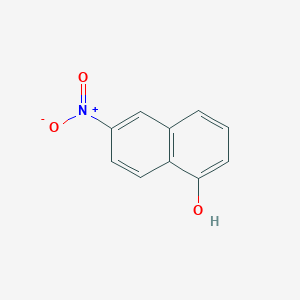

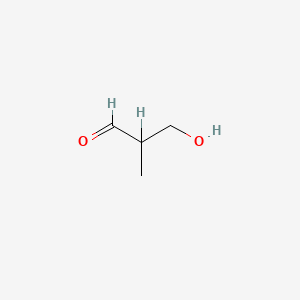
![2-[4-(Carboxymethyl)-2,5-dimethoxyphenyl]acetic acid](/img/structure/B3052099.png)
